molecular formula C9H17Cl2N3O3 B6320540 Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride hemihydrate CAS No. 892502-00-0

Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride hemihydrate

Cat. No.: B6320540
CAS No.: 892502-00-0
M. Wt: 286.15 g/mol
InChI Key: FVACSCIVHHZRPL-UHFFFAOYSA-N
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Description

Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride hemihydrate: is a chemical compound with the molecular formula C9H15Cl2N3O2. It is a derivative of imidazo[1,2-a]pyrazine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, typically involving the reaction of ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate with hydrochloric acid. The reaction conditions usually require an inert atmosphere and controlled temperature to ensure the formation of the dihydrochloride hemihydrate form.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. The process involves the use of reactors that can handle large volumes and maintain precise control over reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride hemihydrate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, it is used to study enzyme inhibition and receptor binding. Its derivatives can be used to develop new drugs targeting specific biological pathways.

Medicine: The compound and its derivatives are explored for their potential therapeutic effects. They may be used in the development of drugs for treating various diseases, including cancer and neurological disorders.

Industry: In the chemical industry, it is used in the production of dyes, pigments, and other specialty chemicals. Its versatility makes it valuable for various industrial applications.

Mechanism of Action

The mechanism by which Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride hemihydrate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the derivatives used.

Comparison with Similar Compounds

  • Imidazo[1,2-a]pyrazine derivatives: These compounds share a similar heterocyclic structure but may have different substituents.

  • Pyrazine derivatives: These compounds have a similar ring structure but lack the imidazole moiety.

Uniqueness: Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride hemihydrate is unique due to its specific combination of functional groups and its ability to undergo various chemical reactions. This versatility makes it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate;hydrate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2.2ClH.H2O/c1-2-14-9(13)7-6-12-4-3-10-5-8(12)11-7;;;/h6,10H,2-5H2,1H3;2*1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVACSCIVHHZRPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2CCNCC2=N1.O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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